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Cat. No.: B1245073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a derivative of 4,7-
Dimethoxy-1,10-phenanthroline, a heterocyclic compound of significant interest in medicinal

chemistry and materials science. While the crystal structure of the free ligand is not publicly

available, this document details the crystallographic analysis of Dichlorido(4,7-dimethoxy-1,10-
phenanthroline-κ²N,N′)zinc(II), providing valuable insights into the molecule's coordination

behavior and supramolecular interactions.

Introduction to 4,7-Dimethoxy-1,10-phenanthroline
4,7-Dimethoxy-1,10-phenanthroline is a bidentate chelating ligand known for its ability to

form stable complexes with various transition metals. These metal complexes have garnered

considerable attention for their potential applications in catalysis and as therapeutic agents.[1]

[2][3] Notably, complexes incorporating this ligand have shown promise as antitumor agents,

with some demonstrating efficacy against human ovarian adenocarcinoma and human

colorectal carcinoma cell lines.[1][2][3] The methoxy groups at the 4 and 7 positions influence

the electronic properties and solubility of the ligand and its metal complexes.
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The crystal structure of the title zinc complex, [ZnCl₂(C₁₄H₁₂N₂O₂)], reveals a distorted

tetrahedral coordination environment around the central zinc(II) atom. The zinc ion is

coordinated by the two nitrogen atoms of the bidentate 4,7-dimethoxy-1,10-phenanthroline
ligand and two chloride ligands.[1][3] The complex crystallizes in the monoclinic space group

C2/c.[2]

Crystallographic Data
The fundamental crystallographic data for the zinc complex are summarized in the table below.

Parameter Value

Chemical Formula [ZnCl₂(C₁₄H₁₂N₂O₂)]

Molecular Weight 376.53 g/mol

Crystal System Monoclinic

Space Group C2/c

a (Å) 14.7877 (6)

b (Å) 9.9287 (4)

c (Å) 9.5230 (3)

β (°) 95.233 (4)

Volume (Å³) 1392.36 (9)

Z 4

Temperature (K) 100

Radiation Type Cu Kα

CCDC Number 2324427

Selected Bond Lengths and Angles
The coordination geometry of the zinc atom is distorted from a perfect tetrahedron, as indicated

by the bond angles.[3]
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Bond Length (Å) Angle Degree (°)

Zn1—Cl1 2.2186 (5) Cl1—Zn1—Cl1i 120.75 (3)

Zn1—N1 2.0744 (18) N1i—Zn1—Cl1 107.88 (4)

N1—Zn1—Cl1i 107.88 (4)

N1—Zn1—Cl1 116.53 (4)

N1i—Zn1—Cl1i 116.53 (4)

N1i—Zn1—N1 80.66 (9)

Symmetry code: (i) -x+1, y, -z+1/2

Supramolecular Interactions
The crystal packing of the complex is stabilized by weak π–π stacking interactions between

adjacent 4,7-dimethoxy-1,10-phenanthroline rings. These interactions result in the alignment

of the complexes in layers, with centroid-to-centroid distances of 3.5969 (11) Å and 3.7738 (11)

Å.[1][4]

Experimental Protocols
Synthesis of Dichlorido(4,7-dimethoxy-1,10-
phenanthroline-κ²N,N′)zinc(II)
The synthesis of the title complex is achieved through the reaction of 4,7-dimethoxy-1,10-
phenanthroline with zinc(II) chloride in acetonitrile.[1][2][3]

Materials:

4,7-Dimethoxy-1,10-phenanthroline (0.176 g, 0.733 mmol)

Zinc(II) chloride (0.100 g, 0.733 mmol)

Acetonitrile (40.0 mL)

Diethyl ether
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Procedure:

A suspension of zinc(II) chloride in acetonitrile is prepared.

4,7-Dimethoxy-1,10-phenanthroline is added to the suspension.

The resulting solution is heated to 333 K and stirred for 2 hours.

The hot solution is filtered to remove any insoluble impurities.

Crystals suitable for X-ray diffraction are grown by vapor diffusion of diethyl ether into the

saturated acetonitrile solution of the complex.[1][2][3]
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Synthesis Workflow
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Synthesis and Crystallization Workflow
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X-ray Diffraction Analysis
A single crystal of suitable size and quality is selected and mounted on a diffractometer. Data

collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal

vibrations. The structure is solved using direct methods and refined by full-matrix least-squares

on F².

Biological Activity and Potential Applications
Derivatives of 1,10-phenanthroline are known to exhibit a range of biological activities,

including antimicrobial, antifungal, and anthelmintic properties.[5][6][7] The mechanism of

action for their antitumor activity is often attributed to their ability to chelate metal ions that are

crucial for cellular processes or to intercalate into DNA, leading to apoptosis. The workflow for

evaluating the biological potential of such compounds typically involves a series of in vitro and

in vivo studies.

Biological Activity Evaluation
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Drug Discovery and Development Pipeline

Conclusion
The crystal structure of Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ²N,N′)zinc(II)

provides critical structural information for a key derivative of 4,7-dimethoxy-1,10-
phenanthroline. The distorted tetrahedral geometry and the presence of π–π stacking

interactions are important features that can influence the material properties and biological

activity of this class of compounds. The detailed experimental protocols and logical workflows

presented herein serve as a valuable resource for researchers engaged in the design and

development of novel metal-based therapeutics and functional materials. Further studies to

obtain the crystal structure of the free ligand are warranted to provide a more complete

understanding of its conformational preferences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1245073#crystal-structure-analysis-of-4-7-
dimethoxy-1-10-phenanthroline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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